1-(2-Chlorophenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea
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Overview
Description
3-(2-Chlorophenyl)-1-{3-[6-(Morpholin-4-yl)pyridazin-3-yl]phenyl}urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group, a morpholinyl-pyridazinyl moiety, and a phenylurea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-1-{3-[6-(Morpholin-4-yl)pyridazin-3-yl]phenyl}urea typically involves multiple steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized by reacting hydrazine with a suitable diketone or ketoester under reflux conditions.
Introduction of the Morpholinyl Group: The morpholinyl group is introduced through nucleophilic substitution reactions, where the pyridazinyl intermediate is reacted with morpholine in the presence of a base such as potassium carbonate.
Coupling with Chlorophenyl Isocyanate: The final step involves the coupling of the morpholinyl-pyridazinyl intermediate with 2-chlorophenyl isocyanate to form the desired urea derivative. This reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-1-{3-[6-(Morpholin-4-yl)pyridazin-3-yl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
3-(2-Chlorophenyl)-1-{3-[6-(Morpholin-4-yl)pyridazin-3-yl]phenyl}urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Biological Research: It is used as a tool compound to study cellular pathways and molecular mechanisms in various biological systems.
Industrial Applications: The compound may be explored for its potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-1-{3-[6-(Morpholin-4-yl)pyridazin-3-yl]phenyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways and physiological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-1-{3-[6-(Morpholin-4-yl)pyridazin-3-yl]phenyl}thiourea: Similar structure but with a thiourea group instead of a urea group.
3-(2-Chlorophenyl)-1-{3-[6-(Piperidin-4-yl)pyridazin-3-yl]phenyl}urea: Similar structure but with a piperidinyl group instead of a morpholinyl group.
3-(2-Chlorophenyl)-1-{3-[6-(Morpholin-4-yl)pyridazin-3-yl]phenyl}carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
3-(2-Chlorophenyl)-1-{3-[6-(Morpholin-4-yl)pyridazin-3-yl]phenyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinyl-pyridazinyl moiety enhances its potential for interaction with biological targets, while the chlorophenyl group contributes to its chemical reactivity and stability.
Properties
Molecular Formula |
C21H20ClN5O2 |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]urea |
InChI |
InChI=1S/C21H20ClN5O2/c22-17-6-1-2-7-19(17)24-21(28)23-16-5-3-4-15(14-16)18-8-9-20(26-25-18)27-10-12-29-13-11-27/h1-9,14H,10-13H2,(H2,23,24,28) |
InChI Key |
HDCUHYSDVCTUIC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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